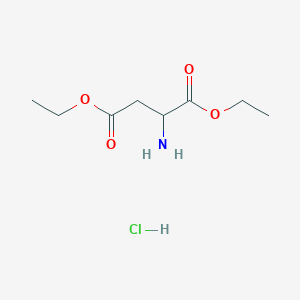
H-Asp(OEt)-OEt.HCl
Descripción general
Descripción
H-Asp(OEt)-OEt.HCl is a chemical compound with the molecular formula C8H16ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in biochemical research and industrial applications due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-Asp(OEt)-OEt.HCl can be synthesized through the esterification of L-aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-aspartic acid with ethanol and a strong acid such as hydrochloric acid to form the diethyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process. The product is then purified through crystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
H-Asp(OEt)-OEt.HCl undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: L-aspartic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
H-Asp(OEt)-OEt.HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-Asp(OEt)-OEt.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release L-aspartic acid, which then participates in metabolic pathways such as the urea cycle, gluconeogenesis, and neurotransmission . The ester groups facilitate its transport across cell membranes, enhancing its bioavailability and effectiveness .
Comparación Con Compuestos Similares
H-Asp(OEt)-OEt.HCl can be compared with other similar compounds such as:
L-Aspartic acid dimethyl ester hydrochloride: Similar in structure but with methyl ester groups instead of ethyl.
L-Glutamic acid diethyl ester hydrochloride: Similar in structure but derived from L-glutamic acid.
L-Aspartic acid di-tert-butyl ester hydrochloride: Contains tert-butyl ester groups, offering different reactivity and stability.
These compounds share similar esterification reactions and applications but differ in their specific reactivity and stability, making this compound unique in its properties and uses .
Propiedades
IUPAC Name |
diethyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOXZAAREAYBQR-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Asperazepanones A and B, and where were they discovered?
A1: Asperazepanones A and B are two newly discovered pyrrolinone-fused benzoazepine alkaloids. They were isolated from the fungus Aspergillus candidus. []
Q2: What is the biological significance of Asperazepanones A and B?
A2: These compounds demonstrated potent anti-inflammatory activity in scientific studies. [] This discovery highlights their potential as lead compounds for developing new anti-inflammatory drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


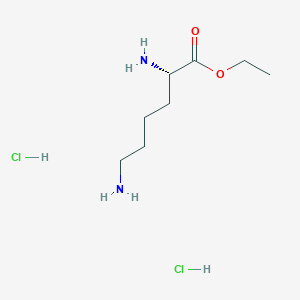
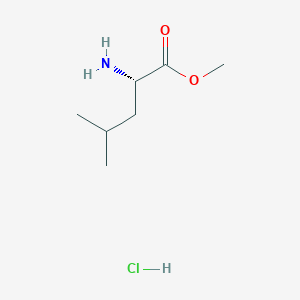
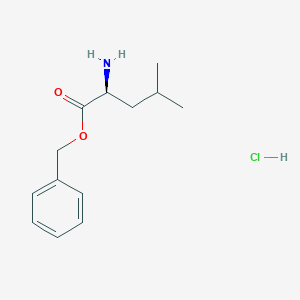
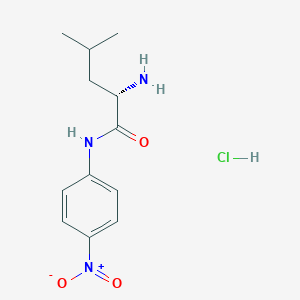
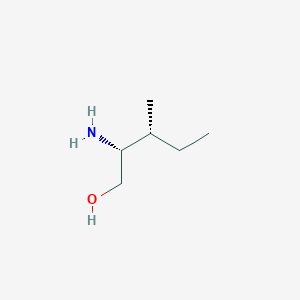
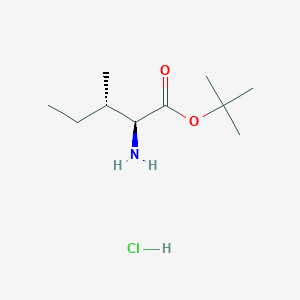
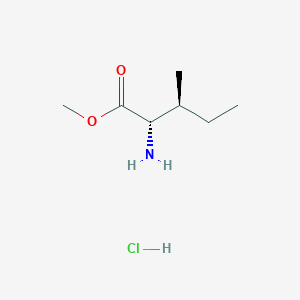
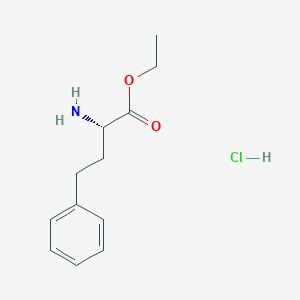

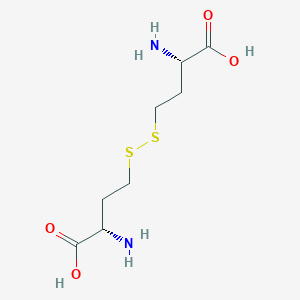
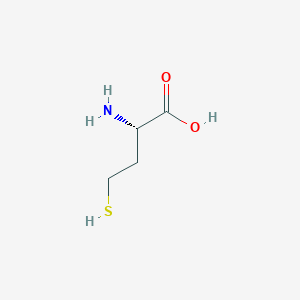
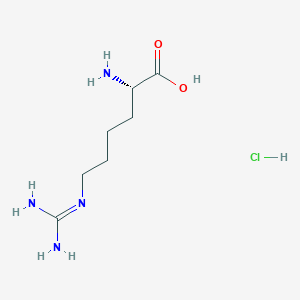
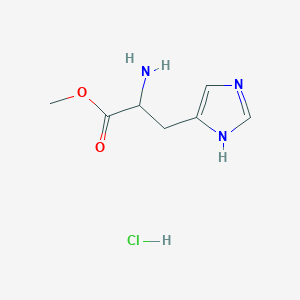
![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)
